1-(benzylsulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a piperidine ring substituted with a phenylmethanesulfonyl group and a propan-2-yloxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent functionalization with the propan-2-yloxy group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with optimized reaction parameters to achieve cost-effective synthesis.
Chemical Reactions Analysis
1-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylmethanesulfonyl group, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the piperidine ring and propan-2-yloxy group contribute to its binding affinity and specificity for certain receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
1-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
1-phenylmethanesulfonyl-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
1-phenylmethanesulfonyl-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide: Another closely related compound with slight structural differences that can affect its reactivity and applications. The uniqueness of 1-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Properties
Molecular Formula |
C19H30N2O4S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H30N2O4S/c1-16(2)25-14-6-11-20-19(22)18-9-12-21(13-10-18)26(23,24)15-17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15H2,1-2H3,(H,20,22) |
InChI Key |
UHWHRBSLMLRTIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.